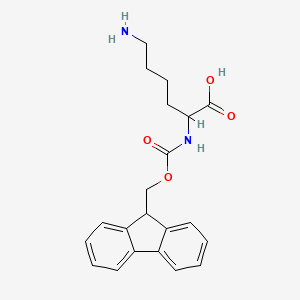

N-alpha-FMOC-L-LYSINE

Description

Significance in Modern Peptide Chemistry and Biomolecular Science

The primary significance of N-alpha-Fmoc-L-lysine lies in its role as a fundamental building block in Solid-Phase Peptide Synthesis (SPPS). chemimpex.comchemimpex.com This methodology allows for the stepwise construction of peptide chains with precisely defined sequences. The lysine (B10760008) residue itself is of great importance in biomolecules, often playing a key role in the structure and function of proteins. The ability to incorporate lysine into synthetic peptides in a controlled manner is crucial for a wide range of applications.

Researchers utilize Fmoc-L-lysine derivatives to create complex peptides for therapeutic purposes, including the development of novel drug delivery systems and targeted therapies. chemimpex.comchemimpex.comchemimpex.comchemimpex.com The lysine side chain provides a reactive handle for "bioconjugation," a process that involves attaching other molecules such as fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, or cytotoxic drugs. chemimpex.commedchemexpress.com This functionalization is essential for creating diagnostic tools, improving the pharmacokinetic profiles of peptide drugs, and engineering proteins with enhanced stability or novel functions. chemimpex.comchemimpex.comchemimpex.com The compound and its variants are also instrumental in synthesizing peptide libraries for drug screening and in developing peptide-based vaccines. chemimpex.com

Evolution of Fmoc-Based Chemistry in Solid-Phase Peptide Synthesis Methodologies

The landscape of peptide synthesis was revolutionized by the development of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield in the 1960s. peptide.com Early SPPS predominantly used the tert-butyloxycarbonyl (Boc) group for the protection of the alpha-amino group (Nα). This strategy, however, required repeated treatments with strong acid for deprotection and harsh, hazardous reagents like hydrogen fluoride (B91410) (HF) for the final cleavage of the peptide from the resin support. nih.gov

In 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Louis A. Carpino and Grace Y. Han as a base-labile alternative. peptide.comnih.gov By the late 1970s, the Fmoc group was adapted for solid-phase applications, giving rise to the Fmoc/tBu (tert-butyl) orthogonal protection strategy. nih.govbachem.com This approach uses a mild base, typically piperidine (B6355638), to remove the Nα-Fmoc group during each cycle of amino acid addition, while the side-chain protecting groups (like tBu) and the resin linker remain stable. bachem.com The final cleavage is performed under much milder acidic conditions, such as with trifluoroacetic acid (TFA).

The milder conditions of Fmoc chemistry proved to be a significant advantage, as they are compatible with a wider range of sensitive functional groups and modifications, such as glycosylation and phosphorylation, which are often unstable under the harsh conditions of Boc chemistry. nih.gov This advantage led to a dramatic improvement in the quality and yield of synthesized peptides, especially for complex and modified sequences. nih.gov By the mid-1990s, Fmoc chemistry had become the dominant methodology used in peptide synthesis laboratories worldwide. nih.govnih.gov

Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies

| Feature | Boc-Based Strategy | Fmoc-Based Strategy |

|---|---|---|

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |

| Nα-Deprotection Reagent | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Mild Base (e.g., 20% Piperidine in DMF) bachem.com |

| Side-Chain Protection | Benzyl (Bzl) based groups | tert-Butyl (tBu) based groups nih.gov |

| Final Cleavage Reagent | Strong Acid (e.g., Hydrogen Fluoride - HF) nih.gov | Moderate Acid (e.g., TFA) nih.gov |

| Key Advantage | Historically established, effective for certain sequences | Mild conditions, high yields, compatibility with sensitive modifications nih.govnih.gov |

| Primary Limitation | Harsh conditions limit sensitive modifications | Potential for aspartimide formation with certain sequences nih.gov |

Structural Features and Their Impact on Synthetic Utility

The synthetic utility of this compound is a direct result of its molecular architecture. The compound consists of the amino acid L-lysine where the alpha-amino group (Nα) is protected by the base-labile Fmoc group. Crucially, the lysine side chain contains a second amino group, the epsilon-amino group (Nε), which also requires protection during synthesis to prevent unwanted side reactions.

This creates an "orthogonal" protection scheme, where two different classes of protecting groups are used on the same molecule, each removable under distinct chemical conditions without affecting the other. peptide.com The Nα-Fmoc group is removed at each step of peptide chain elongation using a base. The Nε-protecting group, however, is chosen to be stable to this base but removable under different conditions, typically acidic or through palladium catalysis.

This dual-protection strategy provides immense synthetic flexibility. For instance, in the widely used Fmoc-L-Lys(Boc)-OH , the Nε-Boc group is stable to piperidine but is cleaved along with other acid-labile side-chain protecting groups during the final TFA cleavage step. chemimpex.com Other derivatives, such as Fmoc-L-Lys(Alloc)-OH , feature an allyloxycarbonyl (Alloc) group on the Nε-amine. cymitquimica.com The Alloc group is stable to both base and acid but can be selectively removed on-resin using a palladium catalyst. cymitquimica.com This allows for specific modification of the lysine side chain—such as branching, cyclization, or conjugation—while the peptide remains attached to the solid support and other protecting groups are intact. This level of control is fundamental to creating highly complex and functionalized peptides. bachem.comcymitquimica.com

Table 2: Common this compound Derivatives and Their Synthetic Applications

| Compound Name | Nε-Protecting Group | Cleavage Condition for Nε-Group | Primary Synthetic Utility |

|---|---|---|---|

| Nα-Fmoc-Nε-Boc-L-lysine | tert-butyloxycarbonyl (Boc) | Acid (TFA) | Standard incorporation of lysine in Fmoc-SPPS. chemimpex.comisotope.com |

| Nα-Fmoc-Nε-Alloc-L-lysine | Allyloxycarbonyl (Alloc) | Palladium(0) catalysis | On-resin modification and branching of the lysine side chain. cymitquimica.com |

| Nα,Nε-Bis-Fmoc-L-lysine | 9-fluorenylmethoxycarbonyl (Fmoc) | Base (Piperidine) | Used in specific bioconjugation applications where both amino groups are eventually deprotected under the same conditions. chemimpex.com |

| Nα-Fmoc-Nε-acetyl-L-lysine | Acetyl (Ac) | Stable | Mimics post-translationally acetylated lysine residues in proteins for functional studies. chemimpex.com |

| Nα-Fmoc-Nε-(azido-PEG4)-L-lysine | Azido-PEG4 | Stable (used for ligation) | Used as a linker in PROTAC synthesis and for bioconjugation via click chemistry. medchemexpress.com |

Compound Index

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-alpha-(9-fluorenylmethoxycarbonyl)-L-lysine | This compound |

| Nα-Fmoc-Nε-Boc-L-lysine | Fmoc-Lys(Boc)-OH chemimpex.com |

| Nα-Fmoc-Nε-Alloc-L-lysine | Fmoc-Lys(Alloc)-OH cymitquimica.com |

| Nα,Nε-Bis-Fmoc-L-lysine | Fmoc-L-Lys(Fmoc)-OH chemimpex.com |

| Nα-Fmoc-Nε-acetyl-L-lysine | Fmoc-Lys(Ac)-OH |

| N-Fmoc-N'-(azido-PEG4)-L-Lysine | - |

| tert-butyloxycarbonyl | Boc |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| Allyloxycarbonyl | Alloc |

| tert-Butyl | tBu |

| Benzyl | Bzl |

| Piperidine | - |

| Trifluoroacetic Acid | TFA |

| Hydrogen Fluoride | HF |

Structure

3D Structure

Properties

CAS No. |

157355-75-4 |

|---|---|

Molecular Formula |

C21H24N2O4 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25) |

InChI Key |

YRKFMPDOFHQWPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Alpha Fmoc L Lysine and Its Derivatives

Preparation of Differentially Protected N-alpha-FMOC-L-LYSINE Derivatives

The ability to selectively protect the two primary amino groups of lysine (B10760008) is crucial for its use in solid-phase peptide synthesis (SPPS) and for the creation of branched or labeled peptides. beilstein-journals.orgpeptide.com A variety of protecting groups can be employed, with the Fmoc group on the α-amino group being standard for SPPS. peptide.com The ε-amino group can be protected with groups like Boc (tert-butyloxycarbonyl), which is acid-labile, or others that can be removed under specific conditions, providing an orthogonal protection strategy. peptide.com

Reductive Alkylation Protocols for N-epsilon-Methylated Lysine Derivatives

Reductive alkylation is a widely used method for the methylation of the ε-amino group of lysine. researchgate.nethamptonresearch.com This technique can alter the properties of the resulting protein, such as its isoelectric point (pI), solubility, and hydropathy, which can be advantageous for crystallization. hamptonresearch.comhamptonresearch.com The process typically involves the formation of a Schiff base between the ε-amino group and an aldehyde (like formaldehyde (B43269) for methylation), which is then reduced to a secondary or tertiary amine. hamptonresearch.com

A concise method for preparing Nα-Fmoc-Nε-(Boc, methyl)-lysine involves a one-pot reaction with consecutive reductive benzylation and methylation, followed by debenzylation and Boc protection in a subsequent one-pot reaction. researchgate.netnih.gov While direct reductive alkylation of Nα-Fmoc-lysine can lead to mixtures of mono- and di-alkylated products, strategies have been developed to achieve selective mono-methylation. researchgate.netnih.gov One such approach uses a temporary protecting group on the ε-amino group, followed by methylation and deprotection. nih.gov

Table 1: Comparison of Reductive Alkylation Protocols

| Protocol | Key Features | Advantages | Disadvantages |

| Direct Reductive Methylation | Uses formaldehyde and a reducing agent. | Simple and direct. | Can result in a mixture of mono- and di-methylated products. nih.gov |

| Reductive Benzylation/Methylation | Involves initial benzylation followed by methylation. | Allows for selective mono-methylation. nih.gov | Requires an additional debenzylation step. researchgate.net |

| One-Pot Synthesis | Combines multiple steps in a single reaction vessel. | Efficient and time-saving. researchgate.net | May require careful optimization of reaction conditions. |

Strategic Use of Schiff Base Intermediates in Selective Functionalization

Schiff base intermediates play a pivotal role in the selective functionalization of lysine. The formation of a Schiff base at one of the amino groups allows for the protection or modification of the other. For instance, the ε-amino group can be temporarily protected as a benzilidine Schiff base, allowing for the introduction of a different protecting group at the α-amino position. google.com

A notable application is the synthesis of differentially protected lysine derivatives using a p-anisaldehyde Schiff base. google.com This method is advantageous for large-scale synthesis due to the minimal formation of impurities and the ease of their removal. google.com In another example, the synthesis of (2S, 6S)-6-methyl pipecolate involves the formation of a cyclic Schiff base from (S)-2-amino-6-oxoheptanoate. nih.gov Schiff bases are also utilized in the hydrophosphonylation of imines to produce α-phosphonoglycinates and in the asymmetric alkylation of glycine (B1666218) Schiff base complexes to yield enantiopure β-phosphono α-amino acids. rsc.org

One-Pot Synthetic Schemes for this compound Derivatives

One-pot syntheses offer an efficient and streamlined approach to preparing Nα-Fmoc-L-lysine derivatives by minimizing intermediate isolation and purification steps. A concise one-pot method has been developed for the synthesis of Nα-Fmoc-Nε-(Boc, methyl)-lysine. researchgate.netnih.gov This involves consecutive reductive benzylation and reductive methylation in a single pot, followed by a second one-pot reaction for debenzylation and Boc protection. researchgate.netnih.gov

Another example of a one-pot strategy is the conversion of Nα-Fmoc hydroxynorleucine to Nε-allyllysine. nih.gov The hydroxynorleucine is first oxidized to an aldehyde, which then reacts with an amine, followed by reduction, all within the same reaction vessel. nih.gov One-pot methodologies have also been applied to append a Re(CO)3 unit to the sidechain of lysine via a pyca-Schiff base forming reaction, creating a modified amino acid that can be incorporated into peptides. nih.gov

Synthesis of N-Carboxy Anhydrides (NCAs) from this compound Precursors

N-Carboxy anhydrides (NCAs) are highly reactive monomers essential for the ring-opening polymerization (ROP) to produce polypeptides. nih.govmdpi.compmcisochem.fr The synthesis of NCAs from α-amino acids can be achieved through methods like the Leuchs method, involving N-alkoxycarbonyl-amino acids, or the Fuchs-Farthing method, which uses direct phosgenation of unprotected α-amino acids. mdpi.com The purity of the NCA monomer is critical, as impurities can lead to premature termination during polymerization. mdpi.com

Controlled Synthesis of N-epsilon-Fmoc-L-Lysine N-Carboxy Anhydride (B1165640)

The synthesis of Nε-Fmoc-L-lysine NCA is a key step for creating well-defined polypeptides with complex architectures. nih.govmdpi.comnih.gov This monomer allows for the introduction of lysine units with a protected ε-amino group, which can be deprotected orthogonally to introduce branching or other functionalities. nih.govmdpi.comnih.govresearchgate.net The synthesis typically involves the reaction of Nε-Fmoc-L-lysine with a phosgene (B1210022) equivalent. nih.gov The resulting Nε-Fmoc-L-lysine NCA can then be used in the ROP to synthesize homopolymers like Poly(Nε-Fmoc-L-Lysine) or incorporated into block copolymers. mdpi.comnih.gov A notable example is the synthesis of a Poly(L-Lysine)-block-[Poly(L-Lysine)-graft-Poly(L-Histidine)] block-graft copolypeptide, where Nε-Fmoc-L-lysine NCA was a crucial building block. nih.govmdpi.comnih.gov

Application of High Vacuum Techniques in NCA Preparation for Enhanced Purity

High vacuum techniques are instrumental in achieving the high purity of NCA monomers required for controlled polymerization. nih.govescholarship.org These techniques facilitate the removal of volatile impurities from reagents and solvents, such as water, air, and other reactive species that could initiate unwanted side reactions or terminate the polymerization process. nih.gov The use of high vacuum also allows for the purification of the NCA product itself, often through recrystallization, to remove byproducts from the synthesis. nih.gov For instance, in the synthesis of Nε-Fmoc-L-lysine NCA, high vacuum is used to dry the precursor and the final product, as well as to purify the solvents used in the reaction and recrystallization steps. nih.gov This rigorous purification is essential for obtaining well-defined polypeptides with controlled molecular weights and low polydispersity. escholarship.orgresearchgate.net

Strategies for Orthogonally Protected Lysine NCAs

The synthesis of complex and well-defined polypeptides, such as block, graft, or dendritic copolymers, relies heavily on the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). For amino acids with reactive side chains, such as lysine, a key strategy involves the use of orthogonal protecting groups. This approach allows for the selective removal of a specific protecting group on the lysine side chain (the ε-amino group) without affecting other protecting groups or the polypeptide backbone. This selective deprotection unmasks new reactive sites, which can act as initiators for subsequent polymerization, enabling the construction of intricate macromolecular architectures. nih.govnih.govgoogle.com

The primary monomer used in this strategy is an N-carboxyanhydride derived from lysine where the ε-amino group is protected. It is important to note that the NCA ring is formed from the α-amino and α-carboxyl groups of the amino acid. Therefore, the precursor for the synthesis is an Nε-protected L-lysine, not an Nα-protected one. Common protecting groups for the ε-amino group of lysine include the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. nih.govmdpi.com The combination of these groups allows for a versatile orthogonal protection scheme. For instance, the Fmoc group can be selectively removed using a mild base like piperidine (B6355638), while the Boc group remains intact, and vice-versa, the Boc group can be removed with acid while the Fmoc group is stable. nih.gov

The most widely employed method for the synthesis of these protected lysine NCAs is the Fuchs-Farthing method. mdpi.com This process involves the cyclization of the Nε-protected L-lysine using phosgene or, more commonly, a safer crystalline equivalent such as triphosgene (B27547) (bis(trichloromethyl) carbonate). dcu.iesapub.org The reaction is typically performed in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or ethyl acetate. rsc.org To neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, which can cause unwanted side reactions, a non-nucleophilic base or an HCl scavenger like α-pinene is often added. rsc.org Following the reaction, the resulting Nε-protected-L-lysine NCA is purified by recrystallization.

The synthesis of Nε-Fmoc-L-lysine NCA, for example, starts with Nε-Fmoc-L-lysine and reacts it with triphosgene. This monomer is particularly valuable for creating branched polypeptides where the side chains can be deprotected under basic conditions to initiate further polymerization. nih.govnih.govdntb.gov.ua Similarly, Nε-Boc-L-lysine NCA and Nε-Z-L-lysine NCA are synthesized from their respective Nε-protected precursors and are used as orthogonal partners to Fmoc-protected monomers in sequential polymerization and deprotection steps. google.commdpi.com

The strategic selection of these protecting groups is fundamental to designing complex polypeptides. For example, to create a block-graft copolypeptide, a poly(Nε-Boc-L-lysine)-block-poly(Nε-Fmoc-L-lysine) diblock copolypeptide can be synthesized first. nih.govmdpi.com Subsequently, the Fmoc groups on the second block are selectively removed with piperidine, and the newly freed ε-amino groups are used to initiate the polymerization of another NCA monomer, grafting new chains onto the original backbone. nih.govnih.govmdpi.com Finally, the Boc protecting groups on the first block can be removed with an acid like trifluoroacetic acid (TFA). nih.gov

Research Findings on Orthogonal Protection Strategies

Below are interactive tables summarizing the common orthogonal protecting groups for lysine and a typical synthesis protocol for the corresponding NCA.

Table 1: Common Orthogonal Protecting Groups for L-Lysine Side Chain (Nε)

| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Stability |

| 9-Fluorenylmethoxycarbonyl | Fmoc |  | Mild base (e.g., Piperidine) nih.gov | Stable to acid nih.gov |

| tert-Butoxycarbonyl | Boc |  | Strong acid (e.g., Trifluoroacetic acid, TFA) nih.gov | Stable to base |

| Benzyloxycarbonyl | Z or Cbz |  | Strong acid (e.g., HBr in acetic acid); Hydrogenolysis mdpi.combiorxiv.org | Stable to mild base |

| Trifluoroacetyl | TFA |  | Mild base (e.g., aqueous ammonia, piperidine) nih.govmdpi.com | Stable to acid |

Table 2: General Synthetic Protocol for Nε-Protected-L-Lysine NCA

| Step | Procedure | Reagents & Conditions | Purpose | Reference |

| 1. Reactant Preparation | Dissolve Nε-protected-L-lysine and HCl scavenger in an anhydrous solvent under an inert atmosphere. | Reactant : Nε-Fmoc-L-lysine, Nε-Boc-L-lysine, or Nε-Z-L-lysine. Scavenger : α-pinene. Solvent : Anhydrous Ethyl Acetate or THF. | Prepare reactants for cyclization and prevent side reactions. | rsc.org |

| 2. Cyclization | Slowly add a solution of triphosgene to the reactant mixture. Heat the reaction to reflux. | Reagent : Triphosgene. Conditions : Reflux (e.g., 85°C) for several hours. | Formation of the N-carboxyanhydride ring. | sapub.orgrsc.org |

| 3. Purification | Cool the reaction mixture and reduce the solvent volume. Precipitate the product by adding a non-polar solvent like n-heptane or hexane. | Solvent : n-Heptane or n-Hexane. | Isolate and purify the NCA monomer from byproducts and unreacted starting material. | rsc.org |

| 4. Storage | Dry the purified crystalline product under vacuum and store it in a refrigerator or freezer. | Conditions : Vacuum, low temperature. | Prevent degradation and polymerization of the highly reactive NCA monomer. | rsc.org |

Protecting Group Strategies and Orthogonality in N Alpha Fmoc L Lysine Chemistry

Fundamental Role of the Fmoc Protecting Group on the Alpha-Amine

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely employed for the temporary protection of the α-amino group of amino acids in SPPS. wikipedia.orgamericanpeptidesociety.org Its popularity stems from its stability to acidic conditions, which allows for the use of acid-labile protecting groups on the side chains of other amino acids and on the resin linker, a concept known as orthogonality. altabioscience.com The Fmoc group is introduced by reacting the amino acid with reagents like Fmoc-chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org This protection prevents the α-amino group from participating in unwanted polymerization during the coupling of the subsequent amino acid in the peptide chain. altabioscience.com

Base-Labile Deprotection Mechanisms and Conditions (e.g., Piperidine (B6355638), DBU)

The removal of the Fmoc group is a critical step in the elongation of the peptide chain and is typically achieved under mild basic conditions. americanpeptidesociety.org The mechanism proceeds via a β-elimination reaction. A base abstracts the acidic proton on the fluorenyl ring's 9-position, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. total-synthesis.comresearchgate.net

Piperidine: A solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the most common reagent for Fmoc deprotection. wikipedia.orglookchem.com Piperidine, a secondary amine, acts as both the base to initiate the elimination and as a nucleophile to trap the reactive DBF byproduct, forming a stable adduct and preventing its reaction with the newly deprotected amine. wikipedia.orgresearchgate.net The deprotection is rapid, with a half-life of approximately 6 seconds for Fmoc-Val-OH in 20% piperidine/DMF. total-synthesis.com

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a strong, non-nucleophilic base that can also be used for Fmoc removal, often providing faster deprotection than piperidine. nih.govpeptide.com However, because it is non-nucleophilic, DBU cannot scavenge the DBF intermediate, which can lead to side reactions if a scavenger is not added. nih.govrsc.org To circumvent this, a small amount of a nucleophilic amine like piperidine is often included in the DBU deprotection solution. peptide.com Research has shown that a combination of 5% piperazine (B1678402) and 2% DBU in DMF can achieve a deprotection half-life of 4 seconds, which is faster than 20% piperidine. lookchem.comrsc.org This combination is particularly useful for synthesizing "difficult" peptide sequences where incomplete Fmoc removal can be an issue. lookchem.com

| Reagent | Typical Concentration | Solvent | Key Characteristics | Half-life (t1/2) of Fmoc-Val-OH |

|---|---|---|---|---|

| Piperidine | 20% (v/v) | DMF | Acts as both base and scavenger for dibenzofulvene. wikipedia.orgresearchgate.net | ~6 seconds total-synthesis.com |

| DBU | 2% (v/v) | DMF | Strong, non-nucleophilic base; requires a scavenger for dibenzofulvene. nih.govpeptide.com | Faster than piperidine; t1/2 of 4s with 5% piperazine + 2% DBU. lookchem.comrsc.org |

| Piperazine | 5% (w/v) | DMF | Can be used in combination with DBU to accelerate deprotection. lookchem.com | 21 seconds (10% piperazine in EtOH:NMP) rsc.org |

| Morpholine | 50% (v/v) | DMF | Milder base, sometimes used for sensitive peptides. nih.gov | ~1 minute total-synthesis.com |

Orthogonal Protecting Groups for the Epsilon-Amine of Lysine (B10760008)

The principle of orthogonality is crucial when working with N-α-Fmoc-L-lysine. altabioscience.comsigmaaldrich.com This means that the protecting group on the ε-amino group of the lysine side chain must be stable to the basic conditions used to remove the α-Fmoc group, but removable under different, specific conditions. altabioscience.com This allows for the selective deprotection and subsequent modification of the lysine side chain, such as for creating branched peptides, cyclic peptides, or for attaching labels and other moieties. sigmaaldrich.comiris-biotech.de The choice of the ε-protecting group is therefore a key strategic decision in the design of a peptide synthesis.

tert-Butyloxycarbonyl (Boc) Epsilon-Protection

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the ε-amino function of lysine in Fmoc-based SPPS. openaccesspub.orgchemimpex.com The resulting building block, N-α-Fmoc-N-ε-Boc-L-lysine, is a staple in peptide synthesis. chemimpex.comisotope.comiris-biotech.deisotope.com The Boc group is stable to the piperidine solutions used for Fmoc deprotection but is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA), typically in a "cleavage cocktail" that also removes the peptide from the solid support and other acid-labile side-chain protecting groups. americanpeptidesociety.orgtandfonline.com This Fmoc/Boc strategy provides a robust and reliable method for the synthesis of linear peptides. acs.org

Acetyl (Ac) Epsilon-Protection

N-α-Fmoc-N-ε-acetyl-L-lysine is another important derivative where the ε-amino group is protected by a stable acetyl (Ac) group. cymitquimica.compeptide.comiris-biotech.de Unlike the Boc, Trt, or Mmt groups, the acetyl group is generally not removed during standard peptide synthesis and cleavage procedures. chemimpex.com This makes Fmoc-Lys(Ac)-OH the building block of choice when the final peptide is required to have an acetylated lysine residue. iris-biotech.dechemimpex.com The acetylation of lysine is a significant post-translational modification in biological systems, and incorporating this derivative directly allows for the synthesis of peptides that mimic these natural modifications. iris-biotech.de

Allyloxycarbonyl (Alloc) Epsilon-Protection

The allyloxycarbonyl (Alloc) protecting group offers a unique deprotection strategy based on palladium catalysis, providing an additional layer of orthogonality. cymitquimica.comadvancedchemtech.com The Alloc group is stable to both the basic conditions of Fmoc removal and the acidic conditions used for Boc deprotection and final cleavage. iris-biotech.de The deprotection of the Alloc group from the N-α-Fmoc-N-ε-Alloc-L-lysine building block is achieved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. advancedchemtech.comiris-biotech.de This three-dimensional orthogonality (base-labile Fmoc, acid-labile Boc/tBu, and palladium-labile Alloc) is highly advantageous for the synthesis of complex peptides, such as those with multiple cyclic structures or site-specific modifications on the lysine side chain. sigmaaldrich.combeilstein-journals.org

| Epsilon-Protecting Group | Abbreviation | Deprotection Condition | Key Features |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA). tandfonline.com | Standard, robust protection for linear peptide synthesis; orthogonal to Fmoc. openaccesspub.orgacs.org |

| Trityl | Trt | Mild acid (e.g., dilute TFA). p3bio.com | Highly acid-labile; allows for selective on-resin side-chain modification. iris-biotech.dechemimpex.com |

| Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM). p3bio.com | More acid-labile than Trt; useful for sensitive substrates. cymitquimica.compeptide.com |

| Acetyl | Ac | Generally stable/not removed. chemimpex.com | Used to incorporate a permanent acetyl group, mimicking post-translational modifications. iris-biotech.de |

| Allyloxycarbonyl | Alloc | Palladium(0) catalyst. advancedchemtech.com | Offers a third dimension of orthogonality; stable to both acid and base. iris-biotech.de |

Nosyl (Ns) and 2-Nitrobenzenesulfonyl Epsilon-Protection

The Nosyl (Ns) group, or 2-nitrobenzenesulfonyl, serves as a versatile protecting group for the ε-amino function of lysine in Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.comiris-biotech.de Its utility stems from its orthogonality to the Fmoc/tBu (tert-butyl) protection strategy. iris-biotech.dechemical-suppliers.eu The Ns group is stable under the mild basic conditions used for Fmoc removal (e.g., piperidine) and the strong acidic conditions (e.g., trifluoroacetic acid, TFA) used for final cleavage from the resin and removal of many other side-chain protecting groups. chemimpex.comwiley-vch.de

The introduction of the Nosyl group onto the ε-amino group of lysine is a straightforward process. The resulting Fmoc-L-Lys(Ns)-OH is a stable, often crystalline solid that can be readily incorporated into peptide sequences using standard coupling protocols. chemimpex.com

Deprotection of the Nosyl group is typically achieved under mild, nucleophilic conditions, most commonly using a thiol and a base. A common reagent for this is 2-mercaptoethanol (B42355) or thiophenol in the presence of a base like diisopropylethylamine (DIEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like N,N-dimethylformamide (DMF). researchgate.net This selective cleavage allows for the unmasking of the ε-amino group while the peptide remains attached to the solid support and other protecting groups are intact. This enables site-specific modifications such as acylation, alkylation, or the attachment of reporter groups.

The key features of the Nosyl protecting group are summarized in the table below:

| Feature | Description |

| Chemical Name | 2-Nitrobenzenesulfonyl |

| Introduction | Reaction of the ε-amino group with 2-nitrobenzenesulfonyl chloride. |

| Cleavage Conditions | Thiolysis (e.g., 2-mercaptoethanol or thiophenol) in the presence of a base (e.g., DIEA, DBU). |

| Orthogonality | Stable to piperidine (Fmoc deprotection) and TFA (cleavage and tBu deprotection). |

| Applications | Site-specific modification, synthesis of branched or cyclic peptides. iris-biotech.dechemical-suppliers.eu |

2,4-Dinitrophenyl (Dnp) Epsilon-Protection

The 2,4-dinitrophenyl (Dnp) group is another protecting group employed for the side chain of lysine, as well as other amino acids like histidine. peptide.compsu.edu While it has been more extensively used in Boc (tert-butyloxycarbonyl) chemistry, its application in Fmoc-based strategies requires careful consideration of its stability. peptide.comnih.gov

The Dnp group is introduced by reacting the ε-amino group of lysine with 2,4-dinitrofluorobenzene. Cleavage of the Dnp group is achieved through thiolysis, typically with thiophenol in DMF. peptide.comchempep.com This cleavage condition is orthogonal to the final TFA-mediated cleavage from the resin.

However, a significant drawback of the Dnp group in the context of Fmoc-SPPS is its partial lability to the piperidine solutions used for Fmoc deprotection. cigb.edu.cu Studies have shown that repeated treatments with 20% piperidine in DMF can lead to premature removal of the Dnp group, which can result in undesired side reactions at the newly exposed ε-amino group. cigb.edu.cu This "semi-orthogonality" limits its widespread use for applications requiring complete and robust protection throughout a lengthy synthesis.

The properties of the Dnp protecting group are outlined below:

| Feature | Description |

| Chemical Name | 2,4-Dinitrophenyl |

| Introduction | Reaction with 2,4-dinitrofluorobenzene. |

| Cleavage Conditions | Thiolysis (e.g., thiophenol) in DMF. peptide.comchempep.com |

| Orthogonality | Partially labile to piperidine, making it semi-orthogonal to the Fmoc group. cigb.edu.cu Stable to TFA. |

| Applications | Historically used for side-chain protection, but its use in Fmoc-SPPS is limited due to piperidine lability. |

Trifluoroacetyl (Tfa) Epsilon-Protection

The trifluoroacetyl (Tfa) group offers an alternative strategy for lysine side-chain protection. It is introduced by treating the ε-amino group with trifluoroacetic anhydride (B1165640) or a related reagent. The Tfa group is notably stable to the acidic conditions used for Boc deprotection, making it orthogonal to the Boc/Bzl (benzyl) strategy. nih.govacs.org

In the context of Fmoc-SPPS, the Tfa group exhibits semi-orthogonality. nih.govacs.org It is stable to the piperidine treatment used for Fmoc removal. However, its own removal requires basic conditions, such as treatment with aqueous piperidine or other amines, which are similar to the conditions for Fmoc deprotection, albeit often requiring more stringent conditions (e.g., higher concentration or longer reaction times). This lack of distinct cleavage conditions can complicate its selective removal without affecting the N-terminal Fmoc group. Its primary utility in Fmoc chemistry is when a very robust side-chain protection is needed that will be removed during the final cleavage or in a separate basic step.

Key characteristics of the Tfa protecting group include:

| Feature | Description |

| Chemical Name | Trifluoroacetyl |

| Introduction | Acylation with trifluoroacetic anhydride or a related reagent. |

| Cleavage Conditions | Mild basic conditions (e.g., aqueous piperidine, hydrazine). |

| Orthogonality | Stable to piperidine during standard Fmoc deprotection cycles. nih.govacs.org Stable to TFA. Semi-orthogonal to Fmoc. |

| Applications | Used when a robust, base-labile protecting group is required. |

Azide (B81097) (N3) Epsilon-Protection for Bioorthogonal Ligation

The use of an azide (N3) group to protect the ε-amino functionality of lysine has become a powerful tool in chemical biology and peptide science. chempep.combiosynth.com The resulting building block, N-alpha-FMOC-L-Lys(N3)-OH, allows for the introduction of a bioorthogonal handle into a peptide sequence. chempep.commedchemexpress.com The azide group is exceptionally stable throughout standard Fmoc-SPPS procedures, including repeated piperidine treatments and the final TFA cleavage. peptide.com

The true value of the azido-lysine derivative lies in its ability to participate in highly specific and efficient bioorthogonal reactions, primarily:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "click chemistry" reaction that forms a stable triazole linkage with an alkyne-functionalized molecule. medchemexpress.commedchemexpress.com

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with strained alkynes like dibenzocyclooctyne (DBCO). medchemexpress.commedchemexpress.com

Staudinger Ligation: Reaction with a phosphine-thioester to form an amide bond. iris-biotech.de

These reactions allow for the precise, late-stage functionalization of peptides with a wide array of molecules, including fluorophores, biotin (B1667282) tags, polyethylene (B3416737) glycol (PEG) chains, or other peptides. chempep.com

The characteristics of the Azide group are summarized below:

| Feature | Description |

| Chemical Name | Azide |

| Introduction | Synthesized from the corresponding amine, often via a diazotransfer reaction. publish.csiro.au |

| Cleavage/Reaction | Stable to standard SPPS conditions. peptide.com Reacts with alkynes (CuAAC, SPAAC) or phosphines (Staudinger ligation). medchemexpress.commedchemexpress.comiris-biotech.de |

| Orthogonality | Fully orthogonal to Fmoc, Boc, and most other common protecting groups. |

| Applications | Bioorthogonal ligation, site-specific labeling, synthesis of peptide conjugates. chempep.com |

Biotinyl Epsilon-Protection for Affinity Tagging

The incorporation of biotin onto the ε-amino group of lysine is a widely used strategy for creating peptides with high-affinity binding capabilities towards avidin (B1170675) and streptavidin. aatbio.comsigmaaldrich.com The resulting Fmoc-L-Lys(Biotin)-OH building block is directly incorporated into the peptide sequence during SPPS. rsc.orgmobitec.com The biotin moiety itself is not a protecting group in the traditional sense but rather a functional tag that is carried through the synthesis.

The biotin group is extremely stable and withstands all standard Fmoc-SPPS conditions, including piperidine deprotection and TFA cleavage. aatbio.com Peptides containing a biotinylated lysine residue are invaluable for a variety of applications, such as:

Affinity Purification: Immobilizing peptides on streptavidin-coated resins for purification or interaction studies.

Immunoassays and Detection: Using enzyme- or fluorophore-labeled streptavidin to detect and quantify biotinylated peptides. aatbio.com

Receptor Localization Studies: Tracking the binding and localization of peptides in biological systems. sigmaaldrich.com

The features of Biotin epsilon-functionalization are as follows:

| Feature | Description |

| Chemical Name | Biotinyl |

| Introduction | Incorporated directly using pre-formed Fmoc-L-Lys(Biotin)-OH. rsc.orgmobitec.com |

| Cleavage Conditions | Not cleaved; it is a permanent functional tag. |

| Stability | Stable to all standard Fmoc-SPPS and cleavage conditions. aatbio.com |

| Applications | Affinity tagging, purification, detection, and binding assays. sigmaaldrich.com |

Dansyl Epsilon-Protection for Fluorescent Labeling

Similar to biotin, the dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group is a functional moiety rather than a temporary protecting group. chemimpex.com By using N-alpha-FMOC-L-Lys(Dansyl)-OH, a fluorescent label can be site-specifically incorporated into a peptide during SPPS. chemimpex.com The dansyl group is a well-established fluorophore that exhibits environment-sensitive fluorescence, meaning its emission properties can change based on the polarity of its local environment.

The dansyl group is robust and stable to the conditions of Fmoc-SPPS and TFA cleavage. chemimpex.com Peptides labeled with a dansyl group are used in a variety of biophysical and biochemical studies, including:

Fluorescence Resonance Energy Transfer (FRET): As a donor or acceptor in FRET pairs to study peptide conformation or binding events. nih.gov

Binding Assays: Monitoring changes in fluorescence upon binding to a target molecule.

Enzyme Assays: Designing fluorogenic substrates where cleavage results in a change in fluorescence.

The properties of Dansyl epsilon-functionalization are detailed below:

| Feature | Description |

| Chemical Name | Dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) |

| Introduction | Incorporated directly using pre-formed N-alpha-FMOC-L-Lys(Dansyl)-OH. chemimpex.com |

| Cleavage Conditions | Not cleaved; it is a permanent fluorescent label. |

| Stability | Stable to all standard Fmoc-SPPS and cleavage conditions. chemimpex.com |

| Applications | Fluorescent labeling, FRET studies, binding assays. nih.gov |

Advanced Differential Protection Architectures in N-alpha-FMOC-L-LYSINE Derivatives

The true power of orthogonal protecting groups becomes evident in advanced differential protection architectures. These strategies involve using multiple, mutually orthogonal protecting groups on different lysine residues within the same peptide, or even on the α- and ε-amino groups of the same lysine residue. This allows for the synthesis of highly complex and selectively addressable peptide structures.

A common example is the use of Fmoc for the N-terminus, a Boc group on the ε-amino group of one lysine, and an Alloc (allyloxycarbonyl) group on another. cymitquimica.com

The Fmoc group is removed with piperidine for chain elongation.

The Alloc group is selectively removed using a palladium(0) catalyst, allowing for modification of that specific lysine side chain.

The Boc group is stable to both piperidine and the palladium catalyst but is removed during the final TFA cleavage. openaccesspub.org

Another sophisticated approach involves using protecting groups that are labile to different classes of reagents. For instance, a peptide could be synthesized with:

Fmoc on the N-terminus (base-labile).

Boc on one lysine (acid-labile). openaccesspub.org

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) on a second lysine (hydrazine-labile). iris-biotech.desigmaaldrich.com

Ns on a third lysine (thiol-labile). chemimpex.com

This "four-dimensional" protection scheme allows each lysine residue to be deprotected and modified independently of the others, enabling the construction of intricately branched peptides, multi-epitope constructs, or peptides with multiple, distinct labels. Such strategies are crucial for developing advanced peptide-based therapeutics, diagnostic tools, and biomaterials. nih.govresearchgate.netacs.org

The following table summarizes some common orthogonal protecting groups used in advanced architectures with this compound:

| Protecting Group | Abbreviation | Cleavage Reagent Class | Orthogonal To |

| tert-Butyloxycarbonyl | Boc | Strong Acid (TFA) | Fmoc, Alloc, Ns, ivDde |

| Allyloxycarbonyl | Alloc | Pd(0) Catalyst | Fmoc, Boc, Ns, ivDde |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde | Hydrazine (B178648) | Fmoc, Boc, Alloc, Ns |

| 2-Nitrobenzenesulfonyl | Ns | Thiols | Fmoc, Boc, Alloc, ivDde |

The Strategic Role of this compound in Advanced Peptide Synthesis

This compound is a pivotal derivative of the amino acid L-lysine, engineered for the precise and controlled assembly of peptides. Its design, featuring the acid-labile fluorenylmethoxycarbonyl (Fmoc) group temporarily protecting the alpha-amino function, is fundamental to modern solid-phase peptide synthesis (SPPS). This strategic protection allows for the sequential addition of amino acids to a growing peptide chain under basic conditions, which leave the various side-chain protecting groups intact. The versatility of this compound is further expanded by the array of orthogonal protecting groups available for its epsilon-amino group, enabling the synthesis of complex, branched, and cyclic peptides with high fidelity.

The essence of sophisticated peptide synthesis lies in the concept of orthogonality, where different protecting groups can be selectively removed in any order under distinct chemical conditions. iris-biotech.de This principle is critical when dealing with trifunctional amino acids like lysine, which possesses two amino groups requiring differential protection. The Fmoc/tBu (tert-butyl) strategy is a cornerstone of modern SPPS, where the temporary Nα-Fmoc group is removed by a base (commonly piperidine), while the "permanent" side-chain protecting groups, such as the tert-butoxycarbonyl (Boc) group on the lysine side chain, are cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). iris-biotech.depeptide.comnih.gov

However, the synthesis of more complex biomolecules, such as branched or cyclic peptides and proteins with site-specific modifications, necessitates a higher level of orthogonality. csic.es This has led to the development of a diverse toolkit of protecting groups for the lysine side chain, each with unique cleavage conditions, allowing for selective deprotection while the peptide remains attached to the solid support. peptide.comsigmaaldrich.com

Tri-Orthogonal Protection/Cleavage Strategies for Complex Biomolecule Synthesis

A tri-orthogonal strategy employs three mutually exclusive sets of protecting groups, which can be removed under acidic, basic, and a third set of specific, often neutral, conditions. nih.gov This approach provides chemists with unparalleled control over the synthetic route, allowing for sequential, site-specific modifications of a peptide chain.

In the context of this compound, a typical tri-orthogonal system would involve:

Base-labile Nα-Fmoc group: Removed at each step of peptide elongation by piperidine.

Acid-labile side-chain protecting groups: Such as Boc, which is removed by TFA during the final cleavage from the resin. peptide.com Other acid-labile groups with varying sensitivities, like the highly acid-labile Methoxytrityl (Mmt) or Methyltrityl (Mtt) groups, can be removed with dilute TFA (e.g., 1% in Dichloromethane), leaving other acid-labile groups like Boc intact. sigmaaldrich.comkohan.com.twchemicalbook.com

A third orthogonal protecting group: Cleaved under specific, non-acidic and non-basic conditions.

A prominent example of such a strategy involves the use of the Allyloxycarbonyl (Alloc) group. cymitquimica.combapeks.com The Alloc group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc cleavage. It can be selectively removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under neutral conditions. peptide.comkohan.com.tw This allows for the selective deprotection of the lysine side-chain on-resin, enabling further modification, such as branching or the attachment of a fluorescent label, before the final acidic cleavage of the peptide from its solid support. kohan.com.twcymitquimica.com

Another important class of orthogonal protecting groups are those removable by hydrazinolysis, such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and its more stable analogue, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde). sigmaaldrich.comiris-biotech.de These groups are stable to both piperidine and TFA but can be cleaved with a dilute solution of hydrazine in DMF. iris-biotech.desigmaaldrich.com This orthogonality allows for on-resin cyclization or side-chain modification. sigmaaldrich.com

A solid-phase tri-orthogonal strategy was described for peptide cyclization utilizing alpha-azido-epsilon-N-Fmoc-L-lysine. nih.gov This strategy employs acidic, basic, and neutral (reduction of the azide) conditions to achieve selective deprotection and subsequent lactam formation on the solid support. nih.gov

The strategic selection of these protecting groups allows for the synthesis of highly complex and precisely modified peptides for a wide range of applications in research and pharmaceutical development. chemimpex.com

Interactive Data Tables

Table 1: Orthogonal Protecting Groups for the Lysine Side Chain in Fmoc-SPPS

| Protecting Group | Abbreviation | Cleavage Reagent(s) | Stability Conditions | Orthogonality Class |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) peptide.com | Base (Piperidine) | Acid-labile |

| Methoxytrityl | Mmt | 1% TFA in DCM; Acetic acid/TFE/DCM sigmaaldrich.comchemicalbook.com | Base (Piperidine) | Highly Acid-labile |

| Methyltrityl | Mtt | 1% TFA in DCM sigmaaldrich.comkohan.com.tw | Base (Piperidine) | Highly Acid-labile |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Phenylsilane peptide.comkohan.com.tw | Acid (TFA), Base (Piperidine) | Palladium-catalyzed |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF sigmaaldrich.comiris-biotech.de | Acid (TFA), Base (Piperidine) | Hydrazine-labile |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF sigmaaldrich.comiris-biotech.de | Acid (TFA), Base (Piperidine) | Hydrazine-labile |

| Azido (B1232118) | N₃ | Thiols or Phosphines sigmaaldrich.comnih.gov | Acid (TFA, without thiols), Base (Piperidine) | Reductive |

Functionalization and Derivatization Applications of N Alpha Fmoc L Lysine

Incorporation of Advanced Labels and Probes

The ε-amino group of N-α-FMOC-L-lysine serves as a convenient handle for attaching a wide variety of labels and probes to peptides. bio-itworld.com This allows for the synthesis of peptides with specific functionalities for various research applications, including fluorescence resonance energy transfer (FRET) studies, biological detection, and imaging. bio-itworld.comaatbio.com

Fluorescent Labeling: Fluorescent dyes are frequently conjugated to peptides to study peptide-protein interactions, enzyme activity, and for in vivo imaging. bio-itworld.comulab360.com By incorporating an orthogonally protected N-α-FMOC-L-lysine into a peptide sequence, a fluorescent dye can be specifically attached to the lysine (B10760008) side chain after selective deprotection. iris-biotech.denih.gov For example, a study described a method for producing fluorescently-tagged peptides by employing a Boc-Lys(Fmoc)-COOH derivative. The base-labile Fmoc group on the side chain was removed during synthesis, allowing for the specific fluorescent derivatization of the ε-amino group. nih.gov Nα-Fmoc-Nε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine is another example of a building block used for the efficient microwave-enhanced solid-phase fluorescent labeling of peptides. rsc.org

Biotinylation: Biotin (B1667282) is another common label attached to peptides. aatbio.com Biotinylated peptides are widely used in biological assays due to the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. aatbio.compeptide.com This interaction can be used for purification, immobilization, or detection of the peptide. nih.gov FMOC-Lys(Biotin)-OH is a commercially available derivative used for the direct incorporation of a biotinylated lysine residue during solid-phase peptide synthesis. aatbio.comsigmaaldrich.com The use of a PEG spacer between the lysine and biotin, as in Fmoc-Lys(biotin-PEG12)-OH, can improve the water solubility of the resulting peptide. broadpharm.com

Bioconjugation Chemistry Utilizing N-alpha-FMOC-L-LYSINE

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. N-α-FMOC-L-lysine is a valuable tool in bioconjugation, enabling the attachment of peptides to other molecules like proteins, polymers, or drug molecules. chemimpex.comchemimpex.com

Click Chemistry Applications through Azide (B81097) Functionality

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for bioconjugation. medchemexpress.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are prominent examples of click chemistry reactions. chempep.commedchemexpress.com

N-α-FMOC-L-lysine can be derivatized to contain an azide (-N₃) group on its side chain, creating Fmoc-Lys(N₃)-OH. chempep.comchemimpex.com This azide-functionalized amino acid can be incorporated into a peptide sequence using standard SPPS protocols. chempep.com The azide group is stable during peptide synthesis and can later be reacted with an alkyne-containing molecule via a click reaction to form a stable triazole linkage. chempep.combroadpharm.com This allows for the site-specific conjugation of various moieties, such as fluorescent probes or polymers, to the peptide. chempep.com The azide functionality is compatible with both CuAAC and SPAAC, providing flexibility in the choice of reaction conditions. chempep.commedchemexpress.com For example, exo-BCN-Fmoc-L-Lysine contains a bicyclononyne (BCN) group that can react with azide-containing molecules via SPAAC. medchemexpress.com

Integration of Chelating Agents for Radiopharmaceutical Research

Chelating agents are molecules that can bind tightly to metal ions. In radiopharmaceutical research, chelating agents are attached to targeting molecules, such as peptides, to carry radioactive metal isotopes for imaging or therapy. axispharm.com N-α-FMOC-L-lysine provides a convenient point of attachment for these chelating agents.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelating agent that forms stable complexes with various metal ions, including Gallium-68 for PET imaging and Lutetium-177 for radiotherapy. axispharm.commedchemexpress.com A derivative, Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester), can be incorporated into a peptide during SPPS. axispharm.commedchemexpress.com The Fmoc group protects the α-amino group during synthesis, while the tert-butyl esters protect the DOTA carboxyl groups. axispharm.com After peptide synthesis and deprotection, the DOTA moiety is ready to be chelated with a radionuclide. This approach has been used to develop DOTA-conjugated peptides with high affinity for specific receptors for applications in cancer imaging and therapy. nih.govnih.gov

Post-Synthetic Modification of Peptides Incorporating this compound Residues

Post-synthetic modification refers to the chemical alteration of a peptide after it has been synthesized on the solid support. thieme-connect.com This strategy allows for the introduction of modifications that may not be compatible with the conditions of peptide synthesis. The use of orthogonally protected N-α-FMOC-L-lysine is crucial for this approach. iris-biotech.dethieme-connect.com

Once the peptide chain is assembled, the orthogonal protecting group on a specific lysine side chain can be selectively removed while the peptide is still attached to the resin. thieme-connect.com This exposes a single reactive ε-amino group for modification. This on-resin modification strategy has been used for various applications, including PEGylation, biotinylation, glycosylation, and fluorophore labeling. thieme-connect.com For example, a peptide containing a Lys(Mtt) residue can be synthesized, and after completion of the chain, the Mtt group can be selectively removed with dilute acid. researchgate.net The free ε-amino group can then be reacted with a desired molecule before the final cleavage of the peptide from the resin and removal of all other protecting groups. This approach provides a powerful and versatile method for creating complex and functionalized peptides. thieme-connect.com

Applications in Advanced Peptide and Protein Research

Role in Protein Engineering and Advanced Protein Modification

Beyond peptide synthesis, N-alpha-FMOC-L-lysine derivatives play a significant role in protein engineering and the advanced modification of proteins. chempep.comchemimpex.comchemimpex.com Lysine (B10760008) residues are abundant on the surface of proteins and their primary amine side chains are often involved in protein-protein interactions and enzymatic activity. mdpi.com Modifying these residues provides a powerful tool to alter protein function and stability. mdpi.comfrontiersin.org

Site-selective modification of lysine residues can be achieved by leveraging the different pKa values of the N-terminal α-amino group and the ε-amino group of lysine side chains. mdpi.com This allows for targeted bioconjugation reactions under specific pH conditions. mdpi.com The incorporation of non-natural lysine derivatives, synthesized using Fmoc chemistry, into proteins can introduce novel functionalities. chempep.comchemimpex.com

The modification of lysine residues, facilitated by the use of this compound derivatives in the synthesis of protein building blocks, can be employed to enhance protein stability and modulate their function. chempep.comchemimpex.comchemimpex.com Post-translational modifications of lysine, such as acetylation and methylation, are known to regulate protein function in vivo. nih.govahajournals.org By synthetically introducing these or other modifications, researchers can study their effects on protein structure and activity. chempep.combapeks.com

For example, the introduction of specific chemical groups onto lysine side chains can alter the electrostatic or hydrophobic properties of the protein surface, potentially leading to increased thermal stability or altered binding affinity for other molecules. chempep.com The ability to create modified proteins with enhanced stability is crucial for the development of therapeutic proteins and industrial enzymes. chemimpex.com Furthermore, the strategic modification of lysine residues can be used to probe protein-protein interaction interfaces or to block or enhance specific biological activities, providing valuable insights into cellular signaling pathways and disease mechanisms. mdpi.comfrontiersin.orgnih.gov

Investigation of Protein-Protein and Protein-Ligand Interactions

This compound derivatives are instrumental in the study of protein-protein and protein-ligand interactions. By enabling the synthesis of modified peptides and proteins, researchers can probe the specific roles of lysine residues in these interactions. chemimpex.comchemimpex.comchemimpex.com

The incorporation of modified lysine residues allows for the creation of peptides with enhanced biological activity and stability. chemimpex.com For instance, derivatives like Nα-Fmoc-Nε-trityl-L-lysine are used to create modified proteins, aiding in the investigation of protein function and interactions. chemimpex.com The ability to introduce specific modifications helps in understanding the structural and functional significance of individual amino acids within a protein's interaction domain.

Furthermore, the synthesis of peptides containing lipidated lysine derivatives, such as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-stearoyl-L-lysine, allows for the study of interactions involving membrane-associated proteins. smolecule.com The hydrophobic nature of the stearoyl group can influence binding affinities and cellular uptake, providing insights into how lipid modifications affect protein interactions. smolecule.com The use of isotopically labeled this compound, such as L-Lysine-α-N-Fmoc, ε-N-t-Boc (¹³C₆, 99%; ¹⁵N₂, 99%), facilitates quantitative analysis of these interactions using mass spectrometry-based techniques. isotope.com

The table below summarizes key this compound derivatives used in interaction studies and their primary research applications.

| Derivative | Research Application |

| Nα-Fmoc-Nε-formyl-L-lysine | Study of protein interactions and design of novel biomolecules. chemimpex.com |

| Nα-Fmoc-Nε-trityl-L-lysine | Creation of modified proteins to study protein function and interactions. chemimpex.com |

| Nα-Ac-Nε-2-Fmoc-L-lysine | Employed in the study of protein interactions. chemimpex.com |

| Nα-Fmoc-Nε-(trimethyl)-L-lysine chloride | Facilitates binding studies by introducing positive charges into peptide sequences. chemimpex.com |

| N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-stearoyl-l-lysine | Investigation of lipid interactions on peptides and protein-protein interactions. smolecule.com |

Development of Poly(amino acid)s and Polypeptide-Based Biomaterials

This compound is a critical monomer in the synthesis of advanced poly(amino acid)s and polypeptide-based biomaterials. nih.govmdpi.comdntb.gov.ua These materials are of significant interest for biomedical applications due to their biocompatibility and biodegradability. dcu.ie

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing high molecular weight polypeptides. mdpi.commdpi.com The use of Nε-Fmoc-L-lysine NCA allows for the controlled synthesis of poly(L-lysine) chains. nih.govmdpi.comdntb.gov.ua The bulky Fmoc group can influence the polymerization kinetics, sometimes leading to a slower reaction compared to NCAs with other protecting groups like Boc. nih.gov The purity of the NCA monomer is crucial to avoid premature termination of the polymerization. nih.gov High vacuum techniques are often employed to ensure the synthesis of well-defined polypeptides. nih.govmdpi.comdntb.gov.ua

The use of Nε-Fmoc-L-lysine NCA enables the synthesis of well-defined linear homopolypeptides, such as Poly(Nε-Fmoc-L-lysine). nih.govmdpi.comdntb.gov.ua Furthermore, it is instrumental in creating more complex architectures like branched and hyperbranched polypeptides. nih.govmdpi.comdntb.gov.uanih.gov In the synthesis of dendritic structures, N-Fmoc-protected L-lysine is coupled to an initiator core, and after deprotection, the newly available amino groups can be further extended, doubling the number of reactive sites in each generation. nih.gov

This compound's orthogonal deprotection chemistry is key to synthesizing block and graft copolypeptides. nih.govmdpi.com For example, a diblock copolypeptide, Poly(Nε-Boc-L-lysine)–block–Poly(Nε-Fmoc-L-lysine), can be synthesized by the sequential ROP of the respective NCAs. nih.govmdpi.com The Fmoc groups on the second block can then be selectively removed, and the exposed ε-amino groups can act as initiators for the ROP of another NCA, such as Nim-Trityl-L-Histidine NCA, to form a graft copolypeptide. nih.govmdpi.comdntb.gov.ua This approach allows for the creation of "smart" stimuli-responsive nanocarriers with tailored properties for applications like controlled drug delivery. nih.govdntb.gov.ua

The synthesis of amphiphilic block and graft copolypeptides using this compound facilitates the development of advanced delivery systems. nih.govdntb.gov.ua These polypeptides can self-assemble into structures like micelles, which can encapsulate therapeutic agents. dntb.gov.ua For instance, a block-graft copolypeptide of the type Poly(L-Lysine)–b–(Poly(L-Lysine)–g–Poly(L-Histidine)) demonstrates the potential to form such self-assembled structures. mdpi.com The ability to create complex macromolecular architectures with Nε-Fmoc-L-lysine NCA opens avenues for designing stimuli-responsive nanocarriers for controlled drug delivery. nih.govdntb.gov.uaresearchgate.net

Formation of Block and Graft Copolypeptides with Tailored Properties

Contributions to Histone Modification Research

This compound and its derivatives are crucial tools for studying histone modifications, which play a central role in regulating gene expression and other DNA-templated processes. acs.orgpnas.org The synthesis of peptides containing specifically modified lysine residues allows researchers to investigate the functional consequences of these post-translational modifications (PTMs). researchgate.netresearchgate.netnih.gov

The N-α-Fmoc protecting group strategy is routinely used in solid-phase peptide synthesis (SPPS) to create peptides with various lysine methylation states (mono-, di-, and trimethylation). acs.org For example, Nα-Fmoc-Nε-dimethyl-lysine and Nα-Fmoc-Nε-trimethyl-lysine are used as building blocks to synthesize histone tail peptides. researchgate.net Similarly, Nα-Fmoc-Nε-(Boc, methyl)-L-lysine is used for synthesizing site-specifically monomethylated peptides. researchgate.net

The table below details some this compound derivatives used in histone modification research.

| Derivative | Application in Histone Research |

| Nα-Fmoc-Nε-dimethyl-lysine | Synthesis of specific lysine dimethylated histone H3 N-terminal tail peptides. researchgate.net |

| Nα-Fmoc-Nε-trimethyl-lysine | Synthesis of specific lysine trimethylated histone H3 N-terminal tail peptides. researchgate.net |

| Nα-Fmoc-Nε-(Boc, methyl)-l-lysine | Building block for the synthesis of methylated peptides. researchgate.netnih.gov |

| Fmoc-L-Lys(Ac)-OH | Used to study the effects of lysine acetylation, a common histone modification. iris-biotech.de |

These synthetic peptides are instrumental in biochemical assays to understand how specific histone modifications are recognized by other proteins and how they influence chromatin structure and function. acs.org The total chemical synthesis of full-length histones with specific PTMs often relies on Fmoc-based SPPS to generate the necessary modified peptide fragments. frontiersin.org

Synthesis of Specialized Histone Tail Peptides for Epigenetic Studies

The chemical synthesis of histone tail peptides with specific post-translational modifications (PTMs) is fundamental to understanding the epigenetic regulation of gene expression. acs.org this compound is a key building block in the Fmoc-based solid-phase peptide synthesis (SPPS) of these peptides. acs.orgnih.gov Histone tails, the unstructured N-terminal regions of histone proteins, are rich in lysine residues that are subject to a variety of PTMs, including methylation and acetylation. acs.org

To replicate these modifications synthetically, chemists use derivatives of this compound where the epsilon-amino (Nε) group of the side chain is pre-modified or protected with a group that can be removed for later modification. For instance, Nα-Fmoc-Nε-Boc-L-lysine is a standard reagent where the tert-butyloxycarbonyl (Boc) group provides acid-labile protection to the side-chain amine. peptide.com This allows for the assembly of the peptide backbone, after which the Boc group can be removed to allow for site-specific modification.

The synthesis of peptides containing methylated lysine is crucial for epigenetic research. nih.gov Building blocks for all three lysine methylation states (mono-, di-, and trimethylation) are commercially available and routinely used in Fmoc SPPS. acs.org

Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine is used for incorporating monomethylated lysine. sigmaaldrich.comnih.gov

Nα-Fmoc-Nε,Nε-dimethyl-L-lysine is synthesized via reductive methylation of Nα-Fmoc-lysine and used to introduce dimethylated lysine. nih.govresearchgate.net

Nα-Fmoc-Nε,Nε,Nε-trimethyl-L-lysine is produced by the quaternisation of Nα-Fmoc-lysine. researchgate.net

Similarly, to study acetylation, Nα-Fmoc-Nε-acetyl-L-lysine is incorporated directly during SPPS. chemimpex.comiris-biotech.de This allows for the creation of peptides with precisely placed acetyl marks, mimicking those found in transcriptionally active chromatin. iris-biotech.de The use of these specialized Fmoc-lysine derivatives in automated SPPS has made modified histone peptides readily accessible for a wide range of biochemical and biophysical studies. acs.orgfrontiersin.org For example, researchers have synthesized histone H3 peptide analogues to develop inactivators for enzymes like Lysine-specific demethylase 1 (LSD1), demonstrating the power of this synthetic approach. mdpi.com

Table 1: Key this compound Derivatives in Histone Peptide Synthesis

| Derivative Name | Abbreviation | Side-Chain Modification | Application in Epigenetic Research |

|---|---|---|---|

| N-alpha-Fmoc-N-epsilon-tert-butoxycarbonyl-L-lysine | Fmoc-Lys(Boc)-OH | Boc-protected amine | Precursor for site-specific lysine modifications. peptide.com |

| N-alpha-Fmoc-N-epsilon-acetyl-L-lysine | Fmoc-Lys(Ac)-OH | Acetylated amine | Synthesis of acetylated histone peptides. chemimpex.comiris-biotech.de |

| N-alpha-Fmoc-N-epsilon-methyl-N-epsilon-Boc-L-lysine | Fmoc-Lys(Me,Boc)-OH | Monomethylated amine (Boc-protected) | Synthesis of monomethylated histone peptides. sigmaaldrich.com |

| N-alpha-Fmoc-N-epsilon,N-epsilon-dimethyl-L-lysine | Fmoc-Lys(Me2)-OH | Dimethylated amine | Synthesis of dimethylated histone peptides. nih.govresearchgate.net |

| N-alpha-Fmoc-N-epsilon,N-epsilon,N-epsilon-trimethyl-L-lysine | Fmoc-Lys(Me3)-OH | Trimethylated amine | Synthesis of trimethylated histone peptides. researchgate.net |

Probing Biological Functions of Lysine Methylation and Acetylation in Chromatin Biology

Synthetic histone peptides created using this compound derivatives are instrumental in deciphering the "histone code," where specific PTMs, or combinations thereof, lead to distinct downstream biological outcomes. acs.org These peptides act as powerful probes to study how lysine methylation and acetylation influence chromatin structure and function. peptide.com

Lysine acetylation neutralizes the positive charge of the lysine side chain, which is thought to weaken the electrostatic interactions between histones and the negatively charged DNA backbone, leading to a more open chromatin structure associated with active transcription. acs.org Synthetic peptides containing Nε-acetyl-lysine are used to investigate the binding specificities of "reader" proteins, which contain domains like bromodomains that recognize and bind to acetylated lysines. iris-biotech.de

Lysine methylation does not alter the charge of the side chain but creates binding sites for different sets of reader proteins, such as those containing chromodomains, Tudor domains, or PHD fingers. acs.org The biological outcome depends on the specific lysine residue that is methylated and its methylation state (mono-, di-, or tri-). For example, peptides mimicking portions of the histone H3 tail with methylation at lysine 4 (H3K4me) versus lysine 9 (H3K9me) are used to study the recruitment of proteins involved in transcriptional activation and repression, respectively. researchgate.net

Recent research has even used these synthetic approaches to discover and study more complex modifications, such as Nε-acetyl-Nε-methyllysine (Kacme), a PTM that combines both acetylation and methylation on the same lysine residue. nih.gov The synthesis of peptides containing this dual modification, using custom-synthesized Fmoc-Lys(Ac,Me)-OH, has been crucial in establishing its existence in cells and identifying it as a hallmark of active transcription start sites. nih.gov Furthermore, synthetic peptides incorporating non-natural lysine analogues, such as Nε-thioacetyl-lysine, have been developed as inhibitors for histone deacetylase enzymes (HDACs and sirtuins), providing tools to probe the enzymatic mechanisms and develop potential therapeutics. acs.orgmdpi.com

Applications in Advanced Diagnostic Assay Development

The versatility of this compound in peptide synthesis also extends to the development of advanced diagnostic tools. chemimpex.comchemimpex.com Modified peptides can serve as highly specific biomarkers or reagents in diagnostic assays for various diseases. chemimpex.com

Peptide-based assays often offer enhanced sensitivity and specificity. chemimpex.com For example, synthetic peptides that mimic enzyme substrates are crucial for developing assays that measure the activity of specific enzymes in clinical samples. This compound and its derivatives are used to create substrates for proteases, where cleavage of the peptide can be detected by fluorescence, as seen in the synthesis of coumarin-labeled lysine derivatives. fishersci.com

Furthermore, synthetic peptides are used to raise antibodies that can specifically recognize post-translationally modified proteins, which may be markers of disease states like cancer. acs.org The ability to synthesize peptides with homogeneous, defined PTMs (e.g., a specific lysine acetylation or methylation) is essential for generating highly specific antibodies for use in diagnostic tests like ELISA or immunohistochemistry.

The compound is also used in the creation of branched peptide structures by using derivatives like Nα,Nε-Di-Fmoc-L-lysine. labmartgh.com These multivalent structures can be used to present multiple copies of an antigenic epitope, which is a valuable strategy in vaccine development and in creating more potent reagents for immunological assays. labmartgh.com The development of peptide hydrogels and other biomaterials using Fmoc-amino acids, including lysine, for drug delivery and diagnostic platforms further highlights the broad applicability of this chemical compound in biomedical science. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| N-alpha-Fmoc-N-epsilon-tert-butoxycarbonyl-L-lysine |

| N-alpha-Fmoc-N-epsilon-acetyl-L-lysine |

| N-alpha-Fmoc-N-epsilon-methyl-N-epsilon-Boc-L-lysine |

| N-alpha-Fmoc-N-epsilon,N-epsilon-dimethyl-L-lysine |

| N-alpha-Fmoc-N-epsilon,N-epsilon,N-epsilon-trimethyl-L-lysine |

| N-alpha,N-epsilon-Di-Fmoc-L-lysine |

| Nε-acetyl-Nε-methyllysine |

| Fmoc-Lys(Ac,Me)-OH |

| Nε-thioacetyl-lysine |

| Coumarin |

| L-lysine |

| Fluorenylmethyloxycarbonyl |

Analytical and Characterization Techniques in N Alpha Fmoc L Lysine Research

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of N-alpha-FMOC-L-lysine and its various protected forms. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H-NMR spectrum of a precursor to a polymeric form, Nε-Fmoc-l-Lysine NCA, specific chemical shifts (δ) in parts per million (ppm) are observed in a deuterated chloroform (B151607) (CDCl₃) solvent. nih.gov For instance, the aromatic protons of the fluorenylmethoxycarbonyl (Fmoc) protecting group typically appear in the range of 7.30–7.74 ppm. nih.gov Research on Poly(Nε-Fmoc-l-Lysine) with a degree of polymerization of 78 (Poly(Nε-Fmoc-l-Lysine)₇₈) provides detailed assignments for its ¹H-NMR spectrum in CDCl₃. mdpi.com The disappearance of the characteristic aromatic proton signals of the Fmoc group between 7.0–8.0 ppm in the spectrum of the deprotected polymer serves as a confirmation of the successful removal of the protecting group, with yields reported to be at least 99.5%. mdpi.com

Commercially available N-ɑ-Fmoc-N-ε-boc-L-lysine is often supplied with a certificate of analysis stating that the proton NMR spectrum conforms to the expected structure. avantorsciences.comavantorsciences.com For advanced applications in proteomics and biomolecular NMR, isotopically labeled versions, such as L-Lysine-α-N-Fmoc, ε-N-t-Boc (¹³C₆, 99%; ¹⁵N₂, 99%), are utilized. researchgate.netisotope.comsigmaaldrich.com These labeled compounds are crucial for mass spectrometry-based protein quantitation. isotope.com

Interactive Data Table: ¹H-NMR Chemical Shifts for Poly(Nε-Fmoc-l-Lysine)₇₈ in CDCl₃ mdpi.com

| Chemical Shift (δ, ppm) | Number of Protons | Assignment |

| 1.52 | 4H | –CH₂–CH₂ –CH₂ –CH₂–NH– |

| 1.97 | 2H | –CH₂ –CH₂–CH₂–CH₂–NH– |

| 3.12 | 2H | –CH₂ –NH– |

| 3.98 | 2H | –CH₂–CH₂–CH₂–CH₂ –NH– |

| 4.22 | 2H | –CH₂ –O–C=O– |

| 5.55 | 1H | –NH – (backbone) |

| 7.11–7.61 | 8H | =C–H , ArH of the Fmoc group |

| 8.32 | 1H | –CH –NH–H– |

¹³C-NMR data, while less commonly detailed in general literature, is available through public databases like PubChem for the base compound this compound. nih.gov

Fourier Transform-Infrared (FT-IR) Spectroscopy

Fourier Transform-Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in this compound and its derivatives, and for monitoring reaction progress, such as polymerization and deprotection.

The FT-IR spectrum of Nε-Fmoc-l-Lysine N-Carboxy Anhydride (B1165640) (NCA), a monomer used in polypeptide synthesis, shows characteristic peaks that confirm its structure. nih.govmdpi.com The formation of the anhydride is confirmed by the absence of precursor peaks at 1653 and 1754 cm⁻¹. mdpi.com The Fmoc group itself presents distinct signals, with aromatic C-H vibrations at 745 and 759 cm⁻¹ and a carbonyl (C=O) stretching vibration at 1706 cm⁻¹. nih.govmdpi.com

During the polymerization to form Poly(Nε-Fmoc-l-Lysine), a new peak corresponding to the amide bond's carbonyl group appears around 1651 cm⁻¹. mdpi.com The successful deprotection of the Fmoc group is readily confirmed by the disappearance of the characteristic Fmoc peaks (741, 761, and 1706 cm⁻¹) in the FT-IR spectrum of the resulting poly(l-Lysine). mdpi.comresearchgate.net This technique is also used to characterize hydrogels formed from Fmoc-amino acids, where it can suggest the adoption of a predominantly antiparallel β-sheet conformation. nih.gov

Interactive Data Table: Characteristic FT-IR Peaks for Fmoc-Lysine Derivatives (cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment | Compound/State | Reference |

| 1706 | Carbonyl (C=O) of Fmoc group | Nε-Fmoc-l-Lysine NCA, Protected Polymer | nih.govmdpi.com |

| 741, 761, 745, 759 | Aromatic C-H vibrations of Fmoc group | Nε-Fmoc-l-Lysine NCA, Protected Polymer | nih.govmdpi.com |

| 1651 | Carbonyl (C=O) of amide bond | Protected Poly(Nε-Fmoc-l-Lysine) | mdpi.com |

| Disappearance of 741, 761, 1706 | Cleavage of Fmoc group | Deprotected Poly(l-Lysine) | mdpi.comresearchgate.net |

| 2096.32 | Azide-specific peak | Fmoc-Lys(N₃)-OH | rsc.org |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and related compounds. High-Performance Liquid Chromatography is the most prevalent method, while Size Exclusion Chromatography is used for polymeric derivatives.

High-Performance Liquid Chromatography (HPLC), including Chiral and Reversed-Phase Variants

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the chemical and chiral purity of this compound. Due to the chiral nature of L-lysine, chiral HPLC is critical to ensure high enantiomeric excess (ee), which is often required to be ≥99.8% for peptide synthesis. phenomenex.com